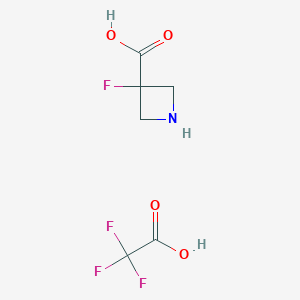
3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its potential biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Pharmaceutical Compound Synthesis
3-Fluoroazetidine-3-carboxylic acid: is a valuable building block in the synthesis of pharmaceutical compounds. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atom’s small size and high electronegativity can improve the metabolic stability and increase the binding affinity of the drug to its target .
Agrochemical Development
The compound’s unique structural features make it suitable for developing agrochemicals. Its potential to form stable bonds with agricultural pests’ enzymes could lead to the creation of more effective pesticides and herbicides, contributing to increased crop protection .
Material Science
In material science, EN300-7543515 can be used to modify polymers and create materials with enhanced properties such as increased resistance to degradation, improved mechanical strength, and altered electrical conductivity .
Bioactive Compound Research
The presence of fluorine in bioactive compounds can modulate their activity. Research into 3-Fluoroazetidine-3-carboxylic acid derivatives could lead to the discovery of new bioactive molecules with potential therapeutic applications in treating various diseases .
Enzyme Inhibition Studies
Fluorinated compounds like EN300-7543515 are often used in enzyme inhibition studies due to their ability to mimic the transition state of enzymatic reactions. This makes them invaluable tools for understanding enzyme mechanisms and designing inhibitors that can regulate enzyme activity .
Diagnostic Imaging Agents
The introduction of fluorine atoms into organic compounds can render them suitable for use as diagnostic imaging agents in positron emission tomography (PET). This application is particularly relevant in the field of oncology, where accurate imaging is crucial for tumor detection and monitoring .
Chemical Synthesis Research
3-Fluoroazetidine-3-carboxylic acid: can serve as an intermediate in the synthesis of more complex chemical entities. Its reactivity allows for the introduction of various functional groups, which can lead to the development of novel synthetic routes and methodologies .
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as internal standards due to their stability and distinct spectral propertiesEN300-7543515 could be employed in the development of new analytical methods for the detection and quantification of various substances .
Propiedades
IUPAC Name |
3-fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2.C2HF3O2/c5-4(3(7)8)1-6-2-4;3-2(4,5)1(6)7/h6H,1-2H2,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQHYACWUTYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)
![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)
![3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide](/img/structure/B2568348.png)



![N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2568360.png)
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)


